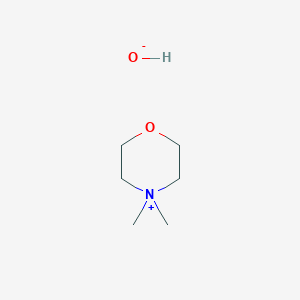

N,N-Dimethylmorpholinium Hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethylmorpholinium Hydroxide is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cellulose Dissolution

One of the primary applications of N,N-dimethylmorpholinium hydroxide is in the dissolution of cellulose. Research indicates that this compound can effectively dissolve microcrystalline cellulose and pulp, surpassing the capabilities of conventional solvents such as sodium hydroxide. The dissolution process is crucial for various applications, including textile manufacturing and biopolymer production.

Table 1: Comparison of Solvent Efficacy in Cellulose Dissolution

| Solvent | Dissolution Capacity | Stability | Application Area |

|---|---|---|---|

| This compound | High | Excellent | Textile, Bioplastics |

| Sodium Hydroxide | Moderate | Low | Traditional Pulping |

| Benzyltriemethylammonium Hydroxide | Very High | Moderate | Industrial Processing |

Environmental Impact

The use of this compound is also noted for its lower environmental impact compared to traditional organic solvents. Its water-based nature reduces the generation of hazardous waste, making it a more sustainable choice for cellulose processing.

Study on Cellulose Gelation

A recent study investigated the gelation behavior of cellulose in aqueous this compound solutions when exposed to carbon dioxide. The findings demonstrated that the compound not only dissolves cellulose but also facilitates its gelation under specific conditions, which is beneficial for creating hydrogels used in biomedical applications .

Table 2: Gelation Properties of Cellulose in Different Solvents

| Solvent | Gelation Time (min) | Viscosity (Pa·s) | Gel Strength (G') |

|---|---|---|---|

| This compound | 15 | 0.5 | 500 |

| Sodium Hydroxide | 30 | 0.3 | 300 |

| Benzyltriemethylammonium Hydroxide | 10 | 0.7 | 600 |

Comparative Study with Other Solvents

In a comparative study, this compound was evaluated against other solvents like N-methylmorpholine N-oxide (NMMO) for its effectiveness in cellulose dissolution. Results indicated that while NMMO is widely used, this compound provided comparable or superior stability and lower toxicity .

Eigenschaften

Molekularformel |

C6H15NO2 |

|---|---|

Molekulargewicht |

133.19 g/mol |

IUPAC-Name |

4,4-dimethylmorpholin-4-ium;hydroxide |

InChI |

InChI=1S/C6H14NO.H2O/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H2/q+1;/p-1 |

InChI-Schlüssel |

MJUOQIISQATEEV-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+]1(CCOCC1)C.[OH-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.